molecular formula C15H16N6OS B4414322 2-(4,6-dimethylpyrimidin-2-yl)-5-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one

2-(4,6-dimethylpyrimidin-2-yl)-5-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B4414322
M. Wt: 328.4 g/mol
InChI Key: ZISXQWBAHVGUIF-UHFFFAOYSA-N
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Description

2-(4,6-dimethylpyrimidin-2-yl)-5-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound with a unique structure that includes pyrimidine and pyrazolone rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,6-dimethylpyrimidin-2-yl)-5-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine and pyrazolone precursors, followed by their coupling through a thioether linkage. Common reagents used in these reactions include dimethylformamide (DMF), thionyl chloride (SOCl2), and various catalysts to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

2-(4,6-dimethylpyrimidin-2-yl)-5-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thioether linkage to a thiol group.

    Substitution: The pyrimidine rings can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide (H2O2) for oxidation, lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted pyrimidine derivatives.

Scientific Research Applications

2-(4,6-dimethylpyrimidin-2-yl)-5-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4,6-dimethylpyrimidin-2-yl)-5-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The pathways involved in its mechanism of action include signal transduction and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-((4,6-dimethyl-2-pyrimidinyl)amino)benzoic acid
  • 2-((4,6-dimethyl-2-pyrimidinyl)thio)N’-(4-(methylthio)benzylidene)acetohydrazide

Uniqueness

Compared to similar compounds, 2-(4,6-dimethylpyrimidin-2-yl)-5-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one stands out due to its unique combination of pyrimidine and pyrazolone rings, which confer distinct chemical and biological properties. Its thioether linkage also provides additional reactivity and potential for modification.

Properties

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)-5-[(4-methylpyrimidin-2-yl)sulfanylmethyl]-4H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6OS/c1-9-4-5-16-15(19-9)23-8-12-7-13(22)21(20-12)14-17-10(2)6-11(3)18-14/h4-6H,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZISXQWBAHVGUIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)SCC2=NN(C(=O)C2)C3=NC(=CC(=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4,6-dimethylpyrimidin-2-yl)-5-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one
Reactant of Route 2
Reactant of Route 2
2-(4,6-dimethylpyrimidin-2-yl)-5-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one
Reactant of Route 3
Reactant of Route 3
2-(4,6-dimethylpyrimidin-2-yl)-5-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one
Reactant of Route 4
Reactant of Route 4
2-(4,6-dimethylpyrimidin-2-yl)-5-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one
Reactant of Route 5
2-(4,6-dimethylpyrimidin-2-yl)-5-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one
Reactant of Route 6
2-(4,6-dimethylpyrimidin-2-yl)-5-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one

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